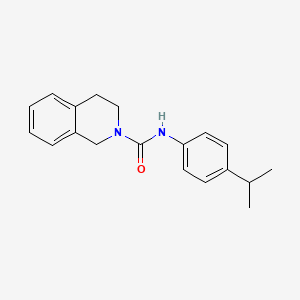![molecular formula C22H17N3O2 B5344888 N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide, commonly known as MQL-11, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MQL-11 is a quinoline-based derivative that has been synthesized and studied for its potential use as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of MQL-11 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MQL-11 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival (3). It has also been shown to inhibit the Wnt/β-catenin pathway, which is involved in cancer cell invasion and metastasis (6). In neurodegenerative disorders, MQL-11 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress (4). It has also been shown to inhibit the JNK pathway, which is involved in inflammation and apoptosis (7).
Biochemical and Physiological Effects
MQL-11 has been shown to have various biochemical and physiological effects. In cancer cells, MQL-11 has been shown to induce cell cycle arrest and apoptosis (3). It has also been shown to inhibit cancer cell migration and invasion (6). In neurodegenerative disorders, MQL-11 has been shown to reduce oxidative stress and inflammation (4). It has also been shown to improve cognitive function in animal models of Alzheimer's disease (8). In inflammation research, MQL-11 has been shown to reduce the production of pro-inflammatory cytokines and chemokines (5).
Avantages Et Limitations Des Expériences En Laboratoire
MQL-11 has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, there are some limitations to using MQL-11 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
Orientations Futures
For the study of MQL-11 include studying its effects in combination with other therapeutic agents, studying its effects in other diseases, and improving its bioavailability.
Méthodes De Synthèse
The synthesis of MQL-11 involves the condensation of 2-aminobenzamide with 2-quinoxalinecarboxaldehyde in the presence of methanol and acetic acid. The reaction occurs under reflux conditions, and the product is obtained by recrystallization from ethanol. The yield of MQL-11 is reported to be around 60-70% (1).
Applications De Recherche Scientifique
MQL-11 has been studied extensively for its potential use in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, MQL-11 has been shown to inhibit the growth of cancer cells in vitro and in vivo (2). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway (3). In neurodegenerative disorders, MQL-11 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation (4). In inflammation research, MQL-11 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB pathway (5).
Propriétés
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-21-12-11-16(20-14-23-17-9-5-6-10-18(17)24-20)13-19(21)25-22(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMUROKXLHKRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![4-amino-N-{4-[2-(3-bromophenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5344829.png)
![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5344853.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-[4-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5344873.png)
![3-(3-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5344896.png)
![(4aR*,8aR*)-4-[4-(4-methoxyphenyl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5344902.png)
![methyl 2-[(2,4-diaminophenyl)thio]benzoate hydrochloride](/img/structure/B5344908.png)